(1-NITROPROPAN-2-YL)BENZENE
Overview
Description
(1-NITROPROPAN-2-YL)BENZENE is an organic compound with the molecular formula C9H11NO2 It is a nitroalkane derivative, characterized by a nitro group (-NO2) attached to a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-NITROPROPAN-2-YL)BENZENE can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitroalkane product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .
Chemical Reactions Analysis
Types of Reactions: (1-NITROPROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products:
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines.
Substitution: Substituted nitroalkanes.
Scientific Research Applications
(1-NITROPROPAN-2-YL)BENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of (1-NITROPROPAN-2-YL)BENZENE involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also act as a Michael acceptor, facilitating nucleophilic addition reactions that disrupt cellular processes .
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar phenylpropane backbone but with a ketone group instead of a nitro group.
1-Phenyl-2-nitropropene: A related nitroalkane with a double bond between the phenyl and nitro groups.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
7796-75-0 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-nitropropan-2-ylbenzene |
InChI |
InChI=1S/C9H11NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
PMVHHMCQCDZQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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